molecular formula C7H3BrCl2N2 B13669378 7-Bromo-3,5-dichloro-1H-indazole

7-Bromo-3,5-dichloro-1H-indazole

Cat. No.: B13669378
M. Wt: 265.92 g/mol
InChI Key: VGJVBTCFHNSYAB-UHFFFAOYSA-N
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Description

7-Bromo-3,5-dichloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and chlorine substituents at the 7th and 3rd, 5th positions, respectively. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,5-dichloro-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dichloroaniline with bromine in the presence of a suitable catalyst can lead to the formation of the desired compound. Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine and chlorine substituents onto the indazole core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production. Additionally, the choice of solvents, catalysts, and reaction parameters is crucial to minimize byproducts and ensure the desired product’s quality .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,5-dichloro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of oxides or dehalogenated compounds .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3,5-dichloro-1H-indazole is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity in various applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C7H3BrCl2N2

Molecular Weight

265.92 g/mol

IUPAC Name

7-bromo-3,5-dichloro-2H-indazole

InChI

InChI=1S/C7H3BrCl2N2/c8-5-2-3(9)1-4-6(5)11-12-7(4)10/h1-2H,(H,11,12)

InChI Key

VGJVBTCFHNSYAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)Cl)Br)Cl

Origin of Product

United States

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